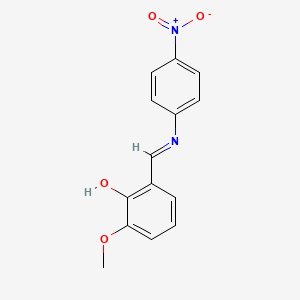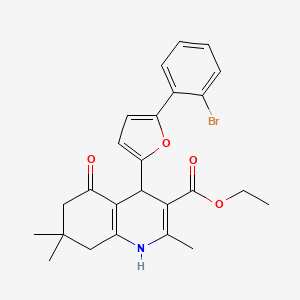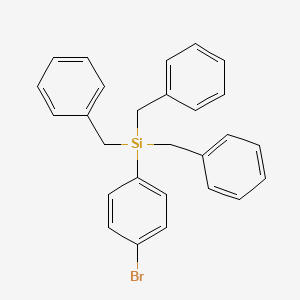
4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is an organic compound with a complex structure that includes two dimethylureido groups and two methoxy groups attached to a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diamino-3,3’-dimethoxybiphenyl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea groups can be reduced to amines under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The dimethylureido groups can form hydrogen bonds with biological molecules, while the biphenyl backbone provides a hydrophobic surface for interactions with other hydrophobic entities. These interactions can influence the activity of enzymes, receptors, and other proteins, making this compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the methoxy groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups instead of dimethylureido groups.
1,8-Naphthalimide derivatives: Used in similar applications but have a different core structure.
Uniqueness
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is unique due to the presence of both dimethylureido and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it particularly versatile for various applications in chemistry, biology, and materials science.
Propriétés
Numéro CAS |
20575-75-1 |
|---|---|
Formule moléculaire |
C20H26N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-[4-[4-(dimethylcarbamoylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C20H26N4O4/c1-23(2)19(25)21-15-9-7-13(11-17(15)27-5)14-8-10-16(18(12-14)28-6)22-20(26)24(3)4/h7-12H,1-6H3,(H,21,25)(H,22,26) |
Clé InChI |
QNQOYMPKSYMGBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)N(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)




![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)






